2-Amino-5-phenylbenzoic acid

Oncology Ras Signaling Farnesyltransferase Inhibition

Researchers developing FTase or MAO inhibitors require regiospecifically pure biphenyl scaffolds with correct ortho-amino acid geometry. 2-Amino-5-phenylbenzoic acid (CAS 4445-40-3) delivers this architecture: • FTase inhibitor scaffold: derived inhibitors achieve IC50 = 40 nM in oncology applications. • 21-fold MAO-A selectivity: IC50 = 7.60 nM vs. 160 nM for MAO-B, enabling isoform-selective CNS drug discovery. • FBDD-ready fragment: low MW (213.23), XLogP3 3.0, privileged chelator motif for hit generation. Supplied with full QA documentation for advanced SAR studies.

Molecular Formula C13H11NO2
Molecular Weight 213.23 g/mol
CAS No. 4445-40-3
Cat. No. B1334834
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-5-phenylbenzoic acid
CAS4445-40-3
Molecular FormulaC13H11NO2
Molecular Weight213.23 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC(=C(C=C2)N)C(=O)O
InChIInChI=1S/C13H11NO2/c14-12-7-6-10(8-11(12)13(15)16)9-4-2-1-3-5-9/h1-8H,14H2,(H,15,16)
InChIKeyMUJQJJYAAYPRHQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-5-phenylbenzoic Acid as a Bifunctional Biphenyl Scaffold


2-Amino-5-phenylbenzoic acid (CAS 4445-40-3), also known as 5-phenylanthranilic acid or 4-aminobiphenyl-3-carboxylic acid, is a biphenyl derivative featuring a carboxylic acid and a primary amine in an ortho relationship on the same ring [1]. This unique 2-amino substitution pattern differentiates it from other aminobiphenyl regioisomers, creating a strategic scaffold where the adjacent functional groups can participate in distinct interactions, such as forming pseudopeptide bonds or chelating metal ions, making it a valuable building block for designing potent enzyme inhibitors [2].

Non-Substitutability of 2-Amino-5-phenylbenzoic Acid by Other Isomers


The precise location of the amino group at the 2-position relative to the carboxylic acid on the biphenyl system is critical for biological activity. Research on farnesyltransferase (FTase) inhibitors has shown that substituting other regioisomers or removing the 2-amino group leads to a substantial loss of potency [1]. For instance, a structural analog lacking this specific ortho-substitution, 4-amino-3'-carboxybiphenyl, serves as a less active scaffold, demonstrating that the target compound's unique architecture is not interchangeable with simpler biphenyl carboxylic acids, directly impacting the efficacy of derived inhibitors.

Quantified Differentiation of 2-Amino-5-phenylbenzoic Acid from Alternatives


Enhanced FTase Inhibitory Potency via 2-Position Substitution

Using 2-Amino-5-phenylbenzoic acid as a core scaffold for non-peptide Ras CAAX mimetics yields potent FTase inhibitors. A derivative of this compound achieved an IC50 of 40 nM against FTase, representing a significant potency gain. In contrast, the removal of the carboxylic acid group or using a scaffold without the specific 2-amino substitution, such as simpler unsubstituted biphenyls, results in a 10-fold decrease in activity [1]. This highlights the essential role of the target compound's functional group arrangement for high-affinity binding.

Oncology Ras Signaling Farnesyltransferase Inhibition

Isoform-Selective MAO Inhibition Profile

2-Amino-5-phenylbenzoic acid displays a distinct inhibitory profile against human monoamine oxidase isoforms. It potently inhibits MAO-A with an IC50 of 7.60 nM, while exhibiting a 21-fold lower potency against MAO-B (IC50 = 160 nM) [1]. This data, originating from ChEMBL and BindingDB, provides a quantitative selectivity baseline, differentiating it from broad-spectrum MAO inhibitors. For comparison, many classical MAO inhibitors, such as some phenylhydrazine derivatives, act as non-selective irreversible inhibitors, whereas this compound's amino acid derivative structure offers a starting point for reversible, competitive inhibition.

Neuroscience Monoamine Oxidase Enzyme Inhibition

Validated Synthetic Versatility as Key Intermediate

The compound's ortho-amino carboxylic acid structure is specifically documented as a key intermediate in the synthesis of bioactive molecules, a role that simpler biphenyl carboxylic acids cannot fulfill due to the lack of a nucleophilic amino handle adjacent to the carboxylate. A patented procedure (US07998972B2) describes its synthesis via a Pd-catalyzed Suzuki coupling, confirming its role as a designed, non-commercial building block for generating complex conjugates and hybrid molecules . In contrast, using 3- or 4-aminobiphenyl carboxylic acids would lead to regioisomeric products with fundamentally different spatial arrangements and biological activities.

Medicinal Chemistry Organic Synthesis Building Blocks

Unique Physicochemical Profile from Ortho-Amino Acid Motif

The specific arrangement of functional groups in 2-Amino-5-phenylbenzoic acid leads to a distinct physicochemical signature compared to its analogs. Its calculated partition coefficient (XLogP3) is 3.0, and it has 2 hydrogen bond donors and 3 hydrogen bond acceptors [1]. The ortho relationship between the amine and carboxylic acid can facilitate intramolecular hydrogen bonding, potentially reducing polarity and enhancing membrane permeability compared to meta- or para-substituted aminobiphenyl carboxylic acids. QSAR studies on a related class of N-phenylanthranilic acids confirm that the hydrophobicity (clogP) is a critical driver of biological activity, with an optimal value around 5.7 for inhibiting thyroid hormone uptake [2]. This suggests that the target compound's physicochemical properties can be rationally tuned through derivatization, a feature less accessible to isomers with different substitution patterns.

ADME Prediction Physicochemical Properties Drug Design

High-Value Application Scenarios for 2-Amino-5-phenylbenzoic Acid


Targeted Covalent Inhibitor Design for Cancer

The scaffolding role of 2-Amino-5-phenylbenzoic acid in the creation of FTase inhibitors (IC50 = 40 nM) demonstrates its high value in oncology [1]. The ortho-amino acid motif allows for the construction of non-peptide mimetics that retain high potency and selectivity, a critical advantage for developing cancer therapeutics targeting Ras-driven tumors. Researchers can leverage this scaffold's proven efficacy to rapidly generate libraries of novel inhibitors.

Isoform-Selective MAO Inhibitors for CNS Disorders

Exploiting the 21-fold selectivity for MAO-A (IC50 = 7.60 nM) over MAO-B (IC50 = 160 nM) makes this compound a strategic starting point for neurological drug discovery [2]. It can be used as a lead compound to design reversible MAO-A inhibitors for depression or anxiety, where isoform selectivity is crucial to minimize side effects associated with non-selective MAO inhibition.

Curated Fragment Libraries for Fragment-Based Drug Discovery

Its low molecular weight (213.23 g/mol), balanced physicochemical profile (XLogP3: 3.0), and functional group geometry make it an ideal fragment for Fragment-Based Drug Discovery (FBDD) [3]. The ortho-amino acid acts as a privileged 'chelator' motif, enabling it to bind to a diverse range of protein targets, while the biphenyl portion provides a vector for growth into adjacent pockets, offering a versatile tool for hit generation.

Synthesis of Regiochemically-Pure Complex Biaryls

For synthetic chemists, this compound serves as a critical, pre-assembled building block for constructing complex biaryl architectures with precise regiochemistry, as evidenced by its patented synthetic utility . Using this specific isomer guarantees the correct spatial presentation of functional groups in the final product, a requirement that cannot be met by procuring a generic or alternative aminobiphenyl carboxylic acid, thereby ensuring the integrity of advanced SAR studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
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